Ethyl 2,2-diethylacetoacetate Ethyl 2,2-diethylacetoacetate
Brand Name: Vulcanchem
CAS No.: 1619-57-4
VCID: VC21256180
InChI: InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3
SMILES: CCC(CC)(C(=O)C)C(=O)OCC
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl 2,2-diethylacetoacetate

CAS No.: 1619-57-4

Cat. No.: VC21256180

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-diethylacetoacetate - 1619-57-4

Specification

CAS No. 1619-57-4
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 2,2-diethyl-3-oxobutanoate
Standard InChI InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3
Standard InChI Key WEIQRLLXVVSKIL-UHFFFAOYSA-N
SMILES CCC(CC)(C(=O)C)C(=O)OCC
Canonical SMILES CCC(CC)(C(=O)C)C(=O)OCC
Boiling Point 216.0 °C

Introduction

Physical and Chemical Properties

Ethyl 2,2-diethylacetoacetate, also known as ethyl 2,2-diethyl-3-oxobutanoate, possesses specific physical and chemical characteristics that define its behavior in various chemical environments. The compound exhibits a clear molecular structure with defined thermodynamic properties, making it valuable for specific chemical synthesis applications.

Basic Physical Properties

The compound presents as a colorless liquid under standard conditions, with a defined set of measurable physical constants. Its crucial physical parameters are summarized in the table below:

PropertyValue
Molecular Weight186.24800 g/mol
Molecular FormulaC₁₀H₁₈O₃
Boiling Point213.5°C at 760 mmHg
Flash Point81.4°C
Exact Mass186.12600
Vapor Pressure0.164 mmHg at 25°C
Index of Refraction1.433
LogP1.94490
PSA43.37000

These physical properties indicate that ethyl 2,2-diethylacetoacetate possesses moderate volatility with a significant boiling point, suggesting stability at room temperature . The compound's LogP value of approximately 1.94 indicates a moderate lipophilicity, suggesting potential for membrane permeability in biological systems while maintaining some water solubility.

Structural Characteristics

The molecular structure of ethyl 2,2-diethylacetoacetate features a beta-keto ester moiety with two ethyl groups attached to the alpha carbon. This specific substitution pattern critically influences its chemical behavior and reactivity profile. The compound contains:

  • A carbonyl group at the beta position

  • An ester group

  • Two ethyl substituents at the alpha position to the carbonyl

  • A methyl group attached to the carbonyl carbon

This specific arrangement grants the molecule distinctive chemical properties and reactivity patterns that differentiate it from related acetoacetic esters .

Identification and Nomenclature

Proper identification of ethyl 2,2-diethylacetoacetate requires understanding its various designations and registry numbers used across chemical databases and regulatory frameworks.

Registry Numbers and Identifiers

The compound can be definitively identified through several standardized numerical identifiers:

Identifier TypeValue
CAS Number1619-57-4
PubChem SID135198986
PubChem CID538781
EINECS216-581-0
HS Code2918300090

Chemical Reactivity

The chemical behavior of ethyl 2,2-diethylacetoacetate is significantly influenced by its structural features, particularly the presence of both keto and ester functionalities.

Reactivity Profile

Unlike simpler acetoacetic esters such as ethyl acetoacetate, ethyl 2,2-diethylacetoacetate has fully substituted alpha carbon, which alters its traditional reactivity patterns. While standard acetoacetic esters contain active methylene hydrogens that can participate in various reactions, the diethyl substitution pattern in ethyl 2,2-diethylacetoacetate blocks the typical alpha-carbon reactivity .

The comparison with other acetoacetic esters provides context for understanding the unique reactivity of ethyl 2,2-diethylacetoacetate:

CompoundAlpha PositionActive MethylenePrimary Reactivity
Ethyl acetoacetate-CH₂-YesAlkylation, Condensation
Ethyl 2-methylacetoacetate-CH(CH₃)-LimitedMono-alkylation, Condensation
Ethyl 2,2-diethylacetoacetate-C(C₂H₅)₂-NoEster hydrolysis, Ketone reactions

The absence of active methylene hydrogens in ethyl 2,2-diethylacetoacetate means its chemistry primarily involves reactions at the ester group and the ketone functionality rather than at the alpha position .

Synthesis Methods

Understanding the synthesis routes to ethyl 2,2-diethylacetoacetate provides insight into its production and accessibility for various applications.

Comparison with Related Compounds

The synthesis approach for ethyl 2,2-diethylacetoacetate can be contrasted with methods used for similar compounds:

CompoundSynthesis ApproachKey ReagentsConditions
Ethyl acetoacetateClaisen condensationEthyl acetate, sodium ethoxideReflux, basic conditions
Ethyl 2-methylacetoacetateAlkylationEthyl acetoacetate, methyl halideBasic conditions
Ethyl 2-chloroacetoacetateDirect chlorinationEthyl acetoacetate, SULPHURYL CHLORIDE-5~10°C, no solvent

While ethyl 2-chloroacetoacetate requires specific low-temperature conditions for selective chlorination , the synthesis of ethyl 2,2-diethylacetoacetate would likely require controlled sequential alkylation steps to achieve the diethyl substitution pattern.

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